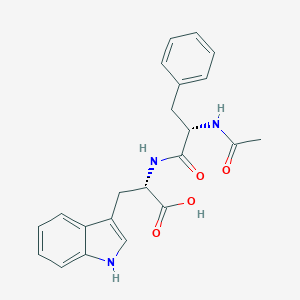

Ac-Phe-Trp-OH

Vue d'ensemble

Description

Ac-Phe-Trp-OH, also known as Ac-F-Trp-OH, is a synthetic peptide that has been used in scientific research for the past few decades. It is a tetrapeptide that is composed of the amino acids acetylphenylalanine, phenylalanine, tryptophan, and hydroxyproline. This compound is a non-proteinogenic amino acid and has unique properties that make it an attractive choice for use in laboratory experiments. The purpose of

Applications De Recherche Scientifique

Nanomédecine et administration de médicaments

Le motif Ac-Phe-Trp-OH, en particulier le segment Phe-Phe, joue un rôle crucial dans l'auto-assemblage de courts peptides en nanostructures et en hydrogels . Ces structures sont très pertinentes en nanomédecine, offrant des solutions innovantes pour les systèmes d'administration de médicaments. Les propriétés physicochimiques uniques de ces nanostructures permettent une administration ciblée des thérapeutiques, ce qui peut augmenter l'efficacité et réduire les effets secondaires.

Développement de biomatériaux

Les peptides contenant la séquence this compound peuvent constituer la base de biomatériaux . Ces matériaux peuvent être utilisés pour créer des échafaudages qui soutiennent la régénération tissulaire ou comme partie de biosenseurs qui détectent les changements physiologiques avec une grande spécificité et sensibilité.

Paradigmes thérapeutiques

Les propriétés d'auto-assemblage de peptides comme this compound conduisent à de nouveaux paradigmes thérapeutiques . Par exemple, ils peuvent être utilisés pour créer des structures qui imitent la matrice extracellulaire, fournissant une plate-forme pour la croissance et la différenciation cellulaire en médecine régénérative.

Agrégation de peptides

This compound peut être impliqué dans l'agrégation de peptides, un processus qui stabilise les peptides dans une conformation spécifique . Cette stabilisation peut améliorer l'affinité de liaison et la spécificité du peptide envers sa cible biologique, ce qui en fait un outil précieux dans la conception de peptides thérapeutiques.

Études d'interaction protéine-protéine

La structure contrainte des peptides contenant this compound peut être utilisée pour étudier les interactions protéine-protéine . Ces interactions sont cruciales pour comprendre les processus cellulaires et peuvent conduire au développement de médicaments qui modulent ces interactions à des fins thérapeutiques.

Réactifs de laboratoire

Les peptides avec la séquence this compound sont utilisés comme réactifs dans diverses applications de laboratoire . Ils peuvent aider à établir des relations entre les protéines et d'autres composants cellulaires, ce qui est essentiel pour comprendre les mécanismes cellulaires et développer de nouveaux traitements.

Orientations Futures

The future directions of “Ac-Phe-Trp-OH” and similar peptides could involve further exploration of their therapeutic potential. Peptides are attracting great attention as therapeutics due to their high selectivity, potency, and low toxicity . Moreover, the development of new synthetic strategies for the preparation of unique constrained peptides could open up new possibilities in peptide-based therapeutics .

Mécanisme D'action

Target of Action

Ac-Phe-Trp-OH is a peptide that primarily targets proteins and peptides in the body . The primary targets are the amino acids tryptophan (Trp) and phenylalanine (Phe), which play crucial roles in various biological processes .

Mode of Action

The compound interacts with its targets through a process known as C-H activation stapling . This process involves the formation of a covalent bond between the tryptophan and phenylalanine residues, resulting in unique constrained peptides . This interaction leads to changes in the structure and function of the targeted proteins and peptides .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the key pathways is the tryptophan biosynthetic pathway . The compound’s interaction with tryptophan can influence the production of proteins, hormones, and vitamins . Additionally, the compound’s interaction with phenylalanine can affect protein–protein interactions, which are fundamental in deciphering biological pathways .

Pharmacokinetics

Similar peptides have been shown to have good cell penetrability, stability, thermostability, and drug-like properties . These properties can impact the bioavailability of this compound, influencing its effectiveness in the body.

Result of Action

The result of this compound’s action at the molecular and cellular level is the formation of unique constrained peptides . These peptides have high degrees of specificity in their biological action . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the compound’s reactivity with glycating carbonyl compounds . Additionally, the presence of other biomolecules can also influence the compound’s action .

Analyse Biochimique

Biochemical Properties

Phenylalanyltryptophan interacts with several enzymes, proteins, and other biomolecules. Tryptophan, one of the components of Ac-Phe-Trp-OH, holds a unique place in biology due to its complex structure and multiple functions . It interacts with multiple other side chains in the protein, thanks to its large and hydrophobic π-electron surface area .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. The indole ring of tryptophan absorbs strongly in the near-ultraviolet wavelength of the spectrum, which forms the basis of measuring A280 as a characteristic assay for proteins .

Metabolic Pathways

Tryptophan, a component of this compound, is involved in the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from these pathways include serotonin, melatonin, kynurenine, and kynurenic acid .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQOQFHEONRKLI-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

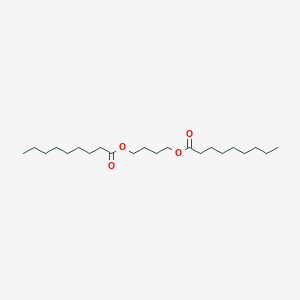

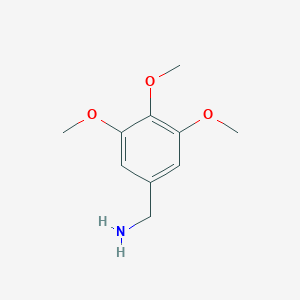

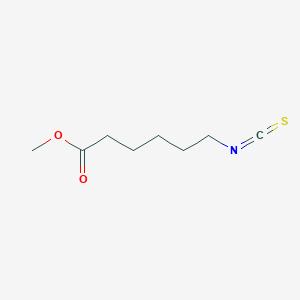

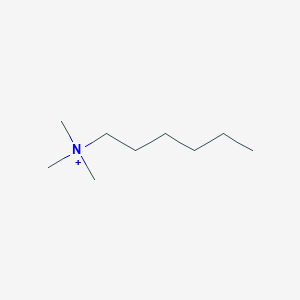

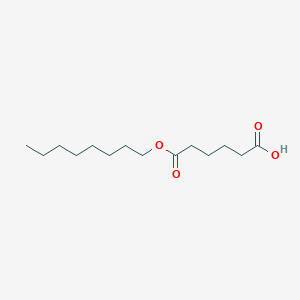

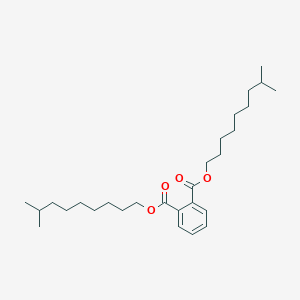

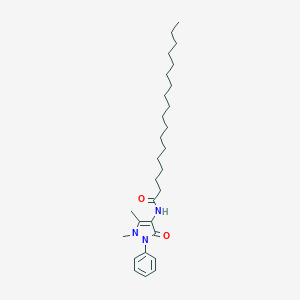

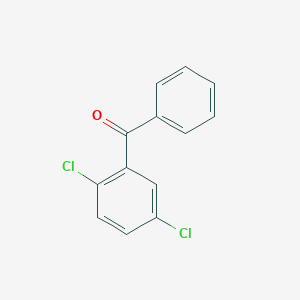

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.